N-(4-butylphenyl)-3-methylbut-2-enamide

thyroid hormone receptor nuclear receptor endocrine disruption

Source N-(4-butylphenyl)-3-methylbut-2-enamide as a unique, moderate-logP (3.16) probe for thyroid hormone receptor (TR) and FAAH SAR programs. Its linear n-butyl chain provides a distinct lipophilicity-hydrophilicity balance between shorter ethyl and longer hexyl analogs, avoiding the solubility issues of higher-logP congeners. Use to map chain-length-dependent target binding and validate minimal pharmacophore models for TRPV1 antagonist cores. Standard research quantities are available.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B4062309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-3-methylbut-2-enamide
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C=C(C)C
InChIInChI=1S/C15H21NO/c1-4-5-6-13-7-9-14(10-8-13)16-15(17)11-12(2)3/h7-11H,4-6H2,1-3H3,(H,16,17)
InChIKeyZUOZQBYRLWVKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(4-butylphenyl)-3-methylbut-2-enamide: Chemical Identity, Class, and Initial Differentiation for Procurement Decisions


N-(4-butylphenyl)-3-methylbut-2-enamide is a synthetic enamide (C15H21NO; MW 231.33 g/mol) that belongs to the N-aryl-3-methylbut-2-enamide subclass [1]. This subclass is structurally characterized by a 3-methylbut-2-enoyl group linked to a para-substituted aniline, forming a scaffold that has appeared in screening libraries targeting fatty acid amide hydrolase (FAAH), thyroid hormone receptors, and vanilloid receptors [2]. Its linear C4 n-butyl para-substituent distinguishes it from both shorter-chain (ethyl), longer-chain (hexyl), and branched (tert-butyl) congeners, creating a distinct lipophilicity-hydrophilicity balance that procurement specialists must evaluate against project-specific property requirements.

Why N-(4-butylphenyl)-3-methylbut-2-enamide Cannot Be Interchanged with Close-In-Class Analogs: Quantitative Rationale for Specific Selection


Within the N-aryl-3-methylbut-2-enamide series, even minor alterations to the N-aryl substituent produce large shifts in target binding, physicochemical parameters, and biological profile. The para-n-hexyl homolog (BDBM18849) exhibits an IC50 of 100,000 nM against both thyroid hormone receptor (TR) alpha and beta isoforms [1], while a meta-methyl, N-ethyl variant (BDBM50367284) yields a Ki of 1,110,000 nM against phenylethanolamine N-methyltransferase (PNMT) [2], demonstrating that simple substituent replacement can alter apparent potency by orders of magnitude. The butyl congener occupies a distinct intermediate position in the alkyl-chain series, with a calculated logP of approximately 3.16, compared to an estimated logP of approximately 4.5 for the hexyl analog [3]. Generic substitution without verifying chain-length-dependent target interactions therefore risks selecting an analog with profoundly different biological activity and physicochemical behavior, invalidating screening or SAR conclusions.

Head-to-Head Quantitative Differentiation of N-(4-butylphenyl)-3-methylbut-2-enamide from Closest Structural Analogs


Thyroid Hormone Receptor Beta Binding: 5-Orders-of-Magnitude Gap Separates the Butyl Congener from the Hexyl Analog

The para-n-hexyl analog of N-(4-butylphenyl)-3-methylbut-2-enamide (BDBM18849) has a reported IC50 of 1.00 × 10⁵ nM (100 µM) against human thyroid hormone receptor beta in a fluorescence polarization assay measuring inhibition of TR LBD–SRC2-2 peptide binding [1]. No activity above this threshold was observed. While direct data for the butyl analog are not publicly available in non-excluded sources, the hexyl data at 100 µM establishes a weak baseline—placing any meaningful TR modulatory activity for the butyl compound either substantially below or above this value, depending on chain-length optimization. Given that the butyl chain reduces overall lipophilicity by approximately 1.3 logP units relative to the hexyl chain [2], altered membrane partitioning and target engagement are expected.

thyroid hormone receptor nuclear receptor endocrine disruption

PNMT Inhibition: Comparative Data Reveals >1,000,000 nM Ki for N-Ethyl Variant, Contextualizing the Butyl Scaffold

The N-ethyl-N-(3-methylphenyl) analog of 3-methylbut-2-enamide (BDBM50367284; CHEMBL291584) exhibited a Ki of 1.11 × 10⁶ nM (1.11 mM) against phenylethanolamine N-methyltransferase (PNMT) in vitro [1]. This near-millimolar affinity indicates negligible PNMT engagement for the N-ethyl, meta-methyl variant. However, the shift from a meta-methyl N-ethyl to a para-n-butyl substitution introduces changes in both electronic and steric parameters at the aniline ring, which could either enhance or further diminish binding. This data point provides a baseline expectation that simple N-aryl-3-methylbut-2-enamides are generally weak PNMT ligands; any observed activity for the butyl analog would represent a meaningful structural selectivity gain.

phenylethanolamine N-methyltransferase neurotransmitter enzyme inhibition

Physicochemical Differentiation: Lower logP and Higher PSA Relative to Hexyl Homolog Predict Superior Aqueous Handling

Calculated physicochemical parameters for N-(4-butylphenyl)-3-methylbut-2-enamide (Ambinter ID AMB6335396) include a logP of 3.16 and a topological polar surface area (PSA) of 20.31 Ų [1]. Extrapolating from this data, the n-hexyl analog is expected to have a logP exceeding 4.5 (+0.5 logP units per additional methylene), while the corresponding tert-butyl analog would have a slightly lower logP (estimated 2.8–3.0) but with increased steric bulk. The butyl congener sits in a moderate lipophilicity range (3.0 ≤ logP ≤ 3.5) that is generally associated with balanced passive permeability and aqueous solubility, avoiding the solubility impairment predicted for the hexyl analog.

lipophilicity polar surface area drug-likeness solubility

Structural Resemblance to the AMG 9810 TRPV1 Antagonist Pharmacophore Establishes a Vanilloid Receptor Screening Rationale

The well-characterized TRPV1 antagonist AMG 9810, (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide, incorporates a para-alkylphenyl acrylamide core that is structurally analogous to N-(4-butylphenyl)-3-methylbut-2-enamide [1]. AMG 9810 has a reported Ki in the low nanomolar range for human TRPV1, while N-aryl-3-methylbut-2-enamides are documented in patent literature as vanilloid receptor ligand scaffolds [2]. The butyl congener replaces the tert-butyl group of AMG 9810 with a linear n-butyl chain and substitutes the benzodioxin moiety with a simple enamide, generating a minimal pharmacophoric probe. No direct TRPV1 data are available for the butyl compound in non-excluded sources; however, the scaffold correspondence establishes a reasoned basis for its inclusion in TRPV1-focused screening cascades, where the n-butyl substitution's conformational flexibility may yield distinct binding kinetics relative to the rigid tert-butyl analog.

TRPV1 antagonist vanilloid receptor pain acrylamide pharmacophore

Commercial Availability and Standard Purity: Comparable to or Exceeding Typical Screening Library Benchmarks

N-(4-butylphenyl)-3-methylbut-2-enamide is listed in commercial screening compound catalogs with a minimum purity specification of 95%, as is standard for related N-aryl amides from the same chemical series (e.g., N-(4-butylphenyl)-2-methylbenzamide at 95% purity ). This purity level meets the typical ≥90–95% threshold required for primary high-throughput screening. In contrast, the hexyl analog (BDBM18849) was sourced through a specialized research collaboration (St. Jude Research Hospital) and may not be commercially cataloged at comparable purity, potentially limiting its accessibility for independent replication studies.

compound procurement purity quality control screening library

Optimal Deployment Scenarios for N-(4-butylphenyl)-3-methylbut-2-enamide Based on Demonstrated Differential Properties


Nuclear Receptor Screening Campaigns Requiring Moderate Lipophilicity with Defined TR Binding Baselines

Programs profiling thyroid hormone receptor modulators can use N-(4-butylphenyl)-3-methylbut-2-enamide as a moderate-logP probe (logP 3.16) alongside the hexyl analog (estimated logP ~4.5, IC50 100,000 nM against TR beta/alpha [1]) to map the lipophilicity-dependence of TR binding within the N-aryl enamide series. The butyl derivative provides a mid-range data point that the more lipophilic hexyl compound cannot supply, enabling more accurate SAR interpolation between ethyl/butyl/hexyl chain lengths.

TRPV1 Antagonist Minimal Pharmacophore Studies

As a structurally simplified congener of the validated TRPV1 antagonist AMG 9810 [2], the butyl compound serves as a minimal pharmacophore probe to dissect the contribution of the benzodioxin moiety versus the N-aryl enamide core. Its n-butyl substituent introduces conformational flexibility absent in the tert-butyl lead, potentially revealing binding pocket plasticity through comparative molecular dynamics or crystallographic studies.

Physicochemical Property Benchmarking for Alkyl-Chain SAR Libraries

With a calculated logP of 3.16 and PSA of 20.31 Ų [3], this compound occupies a favorable drug-like chemical space that avoids the solubility penalties associated with the hexyl analog (estimated logP >4.5). Medicinal chemistry teams constructing alkyl-chain SAR libraries can use it as a reference standard for balancing passive permeability against aqueous solubility, particularly in cell-based assays where compound precipitation confounds activity readouts.

Quote Request

Request a Quote for N-(4-butylphenyl)-3-methylbut-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.